1-(Isoindolin-5-yl)ethanone
Overview
Description
1-(Isoindolin-5-yl)ethanone is an organic compound characterized by an isoindoline nucleus attached to an ethanone group
Mechanism of Action
Target of Action
Isoindoline derivatives, such as N-isoindoline-1,3-diones, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis
Mode of Action
The mode of action of a compound depends on its chemical structure and the biological target it interacts with. Isoindoline derivatives are known for their diverse chemical reactivity
Biochemical Pathways
Isoindoline derivatives can affect various biochemical pathways depending on their specific targets. For example, indole derivatives, which are structurally similar to isoindoline, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
1-(Isoindolin-5-yl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, influencing various biochemical processes .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their activity and thereby affecting metabolic pathways. Additionally, it can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism. For instance, it may inhibit key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can affect its overall efficacy and toxicity .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Isoindolin-5-yl)ethanone can be synthesized through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . Another method includes the use of phenylethylamine and phthalic anhydride under solventless conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and phase-transfer agents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Isoindolin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like nickel peroxide or pyridinium chlorochromate.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often facilitated by catalysts like CuCl/PPh3.
Common Reagents and Conditions:
Oxidation: Nickel peroxide, pyridinium chlorochromate.
Reduction: Sodium borohydride.
Substitution: CuCl/PPh3 catalyst system.
Major Products Formed:
Oxidation: Formation of phthalimide derivatives.
Reduction: Formation of reduced isoindoline derivatives.
Substitution: Formation of substituted isoindoline derivatives.
Scientific Research Applications
1-(Isoindolin-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Comparison with Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline nucleus but differs in the presence of two carbonyl groups at positions 1 and 3.
Indole Derivatives: Contain an indole nucleus and exhibit diverse biological activities.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-isoindol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(12)8-2-3-9-5-11-6-10(9)4-8/h2-4,11H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAHTIICBWYMFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CNC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727837 | |
Record name | 1-(2,3-Dihydro-1H-isoindol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905274-46-6 | |
Record name | 1-(2,3-Dihydro-1H-isoindol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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